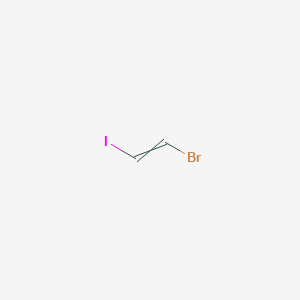

1-Bromo-2-iodoethene

Descripción general

Descripción

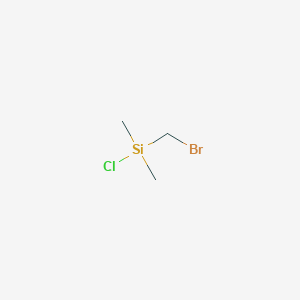

1-Bromo-2-iodoethene, also known as (E)-1-Bromo-2-iodoethene, is a chemical compound with the molecular formula C2H2BrI . It has an average mass of 232.846 Da and a monoisotopic mass of 231.838440 Da .

Synthesis Analysis

The synthesis of 1-Bromo-2-iodoethene has been studied in the gas phase . The methods used include the second-order Møller-Plesset theory (MP2) and density functional theory (DFT), with the functional used for the DFT method being B3LYP .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-iodoethene has been analyzed using various basis sets . The results indicate that the trans conformer is preferred . The energy difference between the gauche and trans conformers (Δ E g−t) values are 12.50 kJ⋅mol −1 (B3LYP) and 10.00 kJ⋅mol −1 (MP2) .Chemical Reactions Analysis

The photodissociation dynamics for trans-1-bromo-2-iodoethene show that the C–I, C–Br, and C–C bonds as well as the CCI, CCBr, HCC, ICH, and BrCH angles have significant changes during the initial stages of the photodissociation reaction . This indicates the photodissociation reaction has a large degree of multidimensional character .Physical And Chemical Properties Analysis

1-Bromo-2-iodoethene has a density of 2.7±0.1 g/cm3, a boiling point of 144.7±23.0 °C at 760 mmHg, and a vapour pressure of 6.3±0.3 mmHg at 25°C . Its enthalpy of vaporization is 36.6±3.0 kJ/mol, and it has a flash point of 41.3±22.6 °C .Aplicaciones Científicas De Investigación

1. Synthesis of Natural Products

1-Bromo-2-iodoethylene has been used as a key building block in the synthesis of natural products like cis and trans bupleurynol. Ghasemi, Antunes, and Organ (2004) demonstrated its use in a modular synthesis approach, leveraging palladium-catalyzed cross-coupling reactions. This method simplified the synthesis process, reducing it from a 9-step sequence to a single operation, and eliminated the need for protecting group chemistry (Ghasemi, Antunes, & Organ, 2004).

2. Study of Conformers and Solvent Effects

Ramasami (2007) conducted a gas-phase study on the gauche and trans conformers of 1-bromo-2-iodoethane. This study used Møller-Plesset theory and density functional theory to understand the preferred conformations and their energy differences. The study also explored the effects of solvent polarity on the structural parameters and energy differences between conformers (Ramasami, 2007).

3. Organic Synthesis Applications

Novikov and Sampson (2005) reported on the synthesis of 1-bromo-1-lithioethene and its applications in organic chemistry. They demonstrated its use in clean 1,2-addition reactions with aldehydes and ketones, producing a range of 2-bromo-1-alken-3-ols. This reagent showed compatibility with various protecting groups and had relatively low basicity at low temperatures, making it versatile for different synthetic routes (Novikov & Sampson, 2005).

4. Aromatization and Skeletal Rearrangement

Shen, Pal, Lian, and Liu (2003) explored the use of 1-bromo-2-iodoethylene in the aromatization of aromatic enynes catalyzed by ruthenium. Their study provided insights into the mechanisms of halo and aryl group migrations during the reaction, contributing to the understanding of electrocyclization and skeletal rearrangement in organic chemistry (Shen, Pal, Lian, & Liu, 2003).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-2-iodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrI/c3-1-2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDMSJMYYBXEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-iodoethene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)